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Compound of Interest

Compound Name: 2-[(E)-2-phenylethenyl]phenol

Cat. No.: B100126

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-[(E)-2-
phenylethenyl]phenol, also known as 2-hydroxystilbene. The information is compiled to assist
in the identification, characterization, and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 2-[(E)-2-
phenylethenyl]phenol and its close structural analog, 4-hydroxy-trans-stilbene. Data for the
exact compound is prioritized, and data from analogs are clearly indicated.

Table 1: *H NMR Spectroscopic Data of 4-hydroxy-trans-stilbene (Analogous Compound)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
7.36 d 2H Aromatic protons
7.33 d 2H Aromatic protons
7.26-7.22 m 2H Aromatic protons
7.13-7.09 m 1H Aromatic proton
6.94 d 1H Vinylic proton
6.84 d 1H Vinylic proton
6.76 d 2H Aromatic protons

Methoxy protons (in

3.71 s 3H methoxy-substituted

analog)

Note: Data is for a closely related analog. The spectrum of 2-[(E)-2-phenylethenyl]phenol is

expected to show characteristic signals for the ortho-substituted phenolic ring and the stilbene

moiety.

Table 2: 13C NMR Spectroscopic Data of 2-[(E)-2-phenylethenyl]phenol[1]
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Chemical Shift (8) ppm Assighment

153.2 C-OH

137.4 C (quaternary)

130.9 CH (aromatic)

129.5 CH (vinylic)

128.8 CH (aromatic)

128.7 CH (aromatic)

127.8 CH (aromatic)

126.6 CH (aromatic)

124.9 C (quaternary)

121.2 CH (aromatic)

120.9 CH (vinylic)

115.8 CH (aromatic)

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

~3550-3200 Strong, Broad O-H stretch (phenolic)

31003000 Medium C-H stretch (aromatic and
vinylic)

1600 Medium C=C stretch (aromatic and
vinylic)

~1495 Medium C-C stretch (aromatic)

~1200 Strong C-O stretch (phenolic)

~965 Strong C-H bend (trans-vinylic)
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Note: These are expected characteristic absorption bands. Specific peak values for 2-[(E)-2-
phenylethenyl]phenol are not readily available.

Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Amax Solvent Notes

Data for trans-stilbene[2]. The
presence of the hydroxyl group
in 2-[(E)-2-

296 nm, 305 nm 95% Ethanol )
phenylethenyl]phenol is
expected to cause a

bathochromic (red) shift.

Table 5: Mass Spectrometry (MS) Data of 2-[(E)-2-phenylethenyl]phenol[1]

m/z Relative Intensity Assignment

196 High Molecular lon [M]*
195 High [M-H]*

167 Medium [M-CHOJ*

115 Medium Further fragmentation

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are
generalized protocols and may require optimization for specific instrumentation and sample
characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube. Ensure the
sample is fully dissolved.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e IH NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural
abundance of 13C, a larger number of scans and a longer acquisition time are necessary.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure using the instrument's anvil to ensure
good contact.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm~1. A
background spectrum of the clean ATR crystal should be recorded prior to the sample
measurement.

o Data Processing: The resulting spectrum is typically presented as transmittance or
absorbance versus wavenumber (cm~1).

Ultraviolet-Visible (UV-Vis) Spectroscopy

o Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent
(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an
absorbance value between 0.2 and 0.8 at the Amax.

¢ Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
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» Data Acquisition: Record the absorption spectrum over a relevant wavelength range (e.qg.,
200-400 nm). Use the pure solvent as a reference in the second beam.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via
an appropriate ionization source (e.g., electrospray ionization - ESI, or electron ionization -
El).

 Instrumentation: Employ a high-resolution mass spectrometer (e.g., Time-of-Flight - TOF, or
Orbitrap).

o Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. For
fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the
molecular ion and subjecting it to collision-induced dissociation (CID).

o Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio
(m/z) of the molecular ion and its fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
[(E)-2-phenylethenyl]phenol.

Spectroscopic analysis workflow for 2-[(E)-2-phenylethenyl]phenol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-[(E)-2-phenylethenyl]phenol:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b100126#spectroscopic-data-of-2-e-2-phenylethenyl-
phenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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